molecular formula C22H28N5O2+ B10758489 D-Phenylalanyl-N-{4-[amino(Iminio)methyl]benzyl}-L-Prolinamide

D-Phenylalanyl-N-{4-[amino(Iminio)methyl]benzyl}-L-Prolinamide

Cat. No.: B10758489
M. Wt: 394.5 g/mol
InChI Key: VZFTWWJAUZOJDH-MOPGFXCFSA-O
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Description

D-phenylalanyl-N-{4-[amino(iminio)methyl]benzyl}-L-prolinamide is a synthetic dipeptide compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-phenylalanyl-N-{4-[amino(iminio)methyl]benzyl}-L-prolinamide typically involves the coupling of D-phenylalanine and L-proline derivatives. The reaction conditions often include the use of coupling reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) and catalysts like N-hydroxybenzotriazole to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. These methods allow for the efficient and scalable production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

D-phenylalanyl-N-{4-[amino(iminio)methyl]benzyl}-L-prolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce modified peptides with different functional groups .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-phenylalanyl-N-{4-[amino(iminio)methyl]benzyl}-L-prolinamide is unique due to its specific structural features, including the presence of the amino(iminio)methyl group and the D-configuration of the phenylalanine residue. These features contribute to its distinct biological activity and potential therapeutic applications .

Properties

Molecular Formula

C22H28N5O2+

Molecular Weight

394.5 g/mol

IUPAC Name

[amino-[4-[[[(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]methyl]phenyl]methylidene]azanium

InChI

InChI=1S/C22H27N5O2/c23-18(13-15-5-2-1-3-6-15)22(29)27-12-4-7-19(27)21(28)26-14-16-8-10-17(11-9-16)20(24)25/h1-3,5-6,8-11,18-19H,4,7,12-14,23H2,(H3,24,25)(H,26,28)/p+1/t18-,19+/m1/s1

InChI Key

VZFTWWJAUZOJDH-MOPGFXCFSA-O

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)N)C(=O)NCC3=CC=C(C=C3)C(=[NH2+])N

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NCC3=CC=C(C=C3)C(=[NH2+])N

Origin of Product

United States

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